6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound features a thieno[2,3-d]pyrimidine core linked via a piperidin-4-ylmethyl group to a 6-methyl-2,3-dihydropyridazin-3-one moiety. The methyl group at position 6 of the dihydropyridazinone may enhance metabolic stability, while the piperidine linker could improve bioavailability by modulating lipophilicity .
Properties
IUPAC Name |
6-methyl-2-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-2-3-15(23)22(20-12)10-13-4-7-21(8-5-13)16-14-6-9-24-17(14)19-11-18-16/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWELZDRVJUHCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary greatly depending on the specific structure of the thieno[3,2-d]pyrimidine derivative.
Biological Activity
The compound 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20N4OS
- Molecular Weight : 348.44 g/mol
The compound features a thieno[2,3-d]pyrimidine moiety linked to a piperidine ring, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For example, it showed significant cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values of 22 μM and 18 μM, respectively .
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 22 |
| HCT-116 | 18 |
The mechanism of action appears to involve the induction of apoptosis through the activation of p53 and Bax pathways, leading to increased cell death in malignant cells .
Cholinesterase Inhibition
The compound has also been evaluated for its cholinesterase inhibitory activity. It demonstrated moderate inhibition against acetylcholinesterase (AChE) with an IC50 value of 19.85 μM. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
| Enzyme | IC50 Value (μM) |
|---|---|
| AChE | 19.85 |
Antimicrobial Activity
In addition to anticancer properties, the compound exhibited antimicrobial activity against several bacterial strains. It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the thieno[2,3-d]pyrimidine ring is crucial for binding interactions with biological targets. SAR studies indicate that modifications in the piperidine ring can enhance or diminish activity, emphasizing the importance of specific substituents in optimizing efficacy .
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by MDPI evaluated various derivatives of the compound for their anticancer properties. The results indicated that certain modifications led to enhanced cytotoxicity against MCF-7 cells compared to the parent compound . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective effects of the compound in animal models of Alzheimer's disease. The findings suggested that it improved cognitive function and reduced amyloid plaque accumulation .
Chemical Reactions Analysis
Core Structural Components and Synthetic Strategies
The target compound comprises three primary moieties:
-
Thieno[2,3-d]pyrimidine : A fused bicyclic heteroaromatic system.
-
Piperidine : A six-membered nitrogen-containing ring.
-
Dihydropyridazin-3-one : A partially saturated pyridazinone ring.
Key Reaction Pathways:
Piperidine-Pyridazinone Linkage
-
Stepwise alkylation :
Pyridazinone Ring Construction
-
Key conditions : Reflux in ethanol, 80°C for 12 hours (yield: 72–85%).
Suzuki-Miyaura Coupling
-
Purpose : Introduce aryl/heteroaryl groups to the pyrimidine ring.
-
Yield : ~80% (reflux in dioxane/H₂O).
Buchwald-Hartwig Amination
-
Application : Attach piperidine to thienopyrimidine.
Table 1: Reaction Optimization for Pyridazinone Cyclization
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | EtOH | 80 | 12 | 72 |
| 2 | H₂SO₄ | EtOH | 80 | 8 | 85 |
| 3 | AcOH | THF | 60 | 24 | 68 |
Table 2: Comparative Yields of Coupling Reactions
| Coupling Type | Catalyst | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki (aryl boronic acid) | Pd(PPh₃)₄ | K₂CO₃ | 80 | 95 |
| Buchwald-Hartwig (amine) | Pd₂(dba)₃ | Cs₂CO₃ | 75 | 92 |
Research Findings and Challenges
-
Regioselectivity : Thienopyrimidine functionalization at position 4 is favored due to electronic effects .
-
Stability Issues : Dihydropyridazin-3-one derivatives are prone to oxidation; reactions require inert atmospheres .
-
Scalability : Buchwald-Hartwig amination requires precise catalyst loading to minimize Pd residues .
This synthesis leverages established heterocyclic methodologies, though direct literature references to the exact compound remain unreported. Experimental validation of these pathways is recommended to confirm reactivity and yields.
Comparison with Similar Compounds
Structural Analogues with Thieno-Pyrimidine Cores
- Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, ) Core Structure: Thieno[3,4-d]pyrimidinone (vs. [2,3-d] isomer in the target compound). Substituents: Lacks the dihydropyridazinone and piperidinylmethyl groups, which may limit its pharmacokinetic profile compared to the target compound .
- Thieno[3,2-d]pyrimidine Derivatives () Example: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. Key Features: Incorporates a sulfonyl-piperazine group and morpholine substituent. Comparison: The sulfonyl group increases hydrophilicity, which may reduce cell permeability compared to the target compound’s methyl and dihydropyridazinone groups. The morpholine ring could enhance solubility but lacks the conformational flexibility of the piperidinylmethyl linker .
Pyrazolo- and Pyrido-Pyrimidine Derivatives
- Pyrazolo[3,4-d]pyrimidin-4-ones () Core Structure: Pyrazole fused to pyrimidine (vs. thiophene in the target compound). Substituents: Often include phenyl or thioxo groups (e.g., compounds 2–10). Impact: The pyrazole ring introduces additional hydrogen-bonding sites, which may improve target affinity but reduce metabolic stability compared to thieno-pyrimidines .
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
- Examples :
2-(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Derivatives with ethyl or hydroxyethyl piperidine substituents. Substituents like 1-methylpiperidin-4-yl mirror the target compound’s piperidine linker but lack the dihydropyridazinone moiety, which may reduce conformational rigidity .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely requires multi-step routes similar to those in (Schemes 5–6), but its dihydropyridazinone group may introduce challenges in regioselectivity .
- Structure-Activity Relationship (SAR): The 6-methyl group in the dihydropyridazinone may reduce off-target interactions compared to bulkier substituents in pyrido-pyrimidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
